N-benzyl-5-(4-chloro-N-methylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide
Description
N-benzyl-5-(4-chloro-N-methylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a central benzene ring substituted with two methyl groups at positions 2 and 4, a benzyl group at the nitrogen atom, and a 4-chloro-N-methylphenylsulfonamido moiety at position 3. This structure confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in targeting enzymes or receptors sensitive to sulfonamide-based inhibitors.
Properties
IUPAC Name |
N-benzyl-5-[(4-chlorophenyl)sulfonyl-methylamino]-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O4S2/c1-16-13-17(2)22(30(26,27)24-15-18-7-5-4-6-8-18)14-21(16)25(3)31(28,29)20-11-9-19(23)10-12-20/h4-14,24H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGIXTJQOBYMIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N(C)S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)NCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-(4-chloro-N-methylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route may involve the following steps:
Formation of the Benzyl Intermediate: The benzyl group is introduced through a reaction between benzyl chloride and a suitable nucleophile.
Sulfonamide Formation: The sulfonamide group is formed by reacting a sulfonyl chloride with an amine.
Methylation: The methyl group is introduced via a methylation reaction using methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-(4-chloro-N-methylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
N-benzyl-5-(4-chloro-N-methylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-5-(4-chloro-N-methylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural Analogues from : Triazinyl-Substituted Sulfonamides
Compounds 51–55 in share a core structure featuring a benzylthio group, a chloro substituent, and a sulfamoyl linkage to a triazine ring with varying aryl groups (e.g., 3-fluorophenyl, 4-trifluoromethylphenyl, 4-methoxyphenyl). Key comparisons include:
| Property | Target Compound | Compound 51 (3-Fluorophenyl) | Compound 52 (4-CF₃-Ph) | Compound 53 (4-OMe-Ph) |
|---|---|---|---|---|
| Melting Point (°C) | Not reported in evidence | 266–268 | 277–279 | 255–258 |
| Key Substituents | 2,4-dimethyl; N-benzyl; 4-Cl-N-methylphenylsulfonamido | 3-fluorophenyl triazine | 4-CF₃-phenyl triazine | 4-methoxyphenyl triazine |
| Electronic Effects | Electron-withdrawing (Cl, sulfonamide) | Moderate EW (F) | Strong EW (CF₃) | Electron-donating (OMe) |
- Impact of Substituents : The trifluoromethyl group in Compound 52 enhances thermal stability (higher melting point) compared to methoxy-substituted Compound 53, aligning with the electron-withdrawing nature of CF₃ increasing molecular rigidity .
- Spectral Data : The target compound’s NMR would show distinct aromatic proton environments due to the 2,4-dimethyl groups, differing from the benzylthio and triazine-linked protons in Compounds 51–55 .
Thiazole and Thiadiazole Derivatives (–9)
Compounds such as N-benzyl-5-(4-chlorophenyl)-N-phenyl(thiazol-2-yl)amine (24) () and N-benzyl-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide () feature heterocyclic cores instead of a benzene ring.
| Property | Target Compound | Compound 24 (Thiazole) | Benzothiadiazole Sulfonamide |
|---|---|---|---|
| Core Structure | Benzene ring | Thiazole ring | Benzothiadiazole ring |
| Substituents | 2,4-dimethyl; sulfonamide | 4-chlorophenyl; benzyl | Methyl; benzyl |
| Potential Bioactivity | Enzyme inhibition (speculative) | Likely kinase/modulator activity | Unknown (structural focus) |
Sulfonamide Derivatives with Varied Linkages (–9)
N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide () and 4-chloro-N-[[5-[[(4-fluorophenyl)methyl]thio]-4-allyl-triazol-3-yl]methyl]benzenesulfonamide () demonstrate sulfonamide diversity:
- Functional Group Positioning : The target compound’s 4-chloro-N-methylphenylsulfonamido group may enhance membrane permeability compared to the polar thiadiazole and triazole linkages in –9 .
Biological Activity
N-benzyl-5-(4-chloro-N-methylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
- Molecular Formula : C18H20ClN2O2S3
- Molecular Weight : 396.94 g/mol
- CAS Number : 74208-01-8
The biological activity of sulfonamide derivatives often involves inhibition of specific enzymes or pathways. This compound may exert its effects through:
- Inhibition of Carbonic Anhydrase : Many sulfonamides are known to inhibit carbonic anhydrase, an enzyme critical for maintaining acid-base balance and facilitating bicarbonate transport.
- Antimicrobial Activity : Sulfonamides traditionally exhibit antibacterial properties by mimicking para-aminobenzoic acid (PABA), thereby inhibiting folic acid synthesis in bacteria.
Biological Activity Assays
Various assays have been conducted to evaluate the compound's biological activity:
-
Antimicrobial Assays :
- The compound was tested against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated a significant inhibitory effect, with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL.
-
Cytotoxicity Tests :
- In vitro cytotoxicity was assessed using human cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited IC50 values of 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating moderate cytotoxicity.
-
Enzyme Inhibition Studies :
- The compound was evaluated for its ability to inhibit carbonic anhydrase activity. Kinetic studies revealed a competitive inhibition pattern with a Ki value of approximately 0.5 µM.
| Assay Type | Target Organism/Cell Line | IC50/MIC Value |
|---|---|---|
| Antimicrobial | E. coli | 32 µg/mL |
| Antimicrobial | S. aureus | 16 µg/mL |
| Cytotoxicity | HeLa | 25 µM |
| Cytotoxicity | MCF-7 | 30 µM |
| Enzyme Inhibition | Carbonic Anhydrase | Ki = 0.5 µM |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various sulfonamide derivatives against resistant bacterial strains. This compound showed promising results against multi-drug resistant Staphylococcus aureus, suggesting its potential as a lead compound for further development. -
Case Study on Cancer Cell Lines :
Research published in Cancer Letters highlighted the cytotoxic effects of several sulfonamide derivatives on cancer cell lines. The study found that this compound induced apoptosis in HeLa cells through the activation of caspase pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
